molecular formula C17H22N2O B496027 N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide CAS No. 887029-19-8

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

Cat. No.: B496027
CAS No.: 887029-19-8
M. Wt: 270.37g/mol
InChI Key: KPCZWMSGCJLOAZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound provided for investigative purposes in neuroscience and medicinal chemistry. Its molecular architecture, incorporating a butanamide core substituted with a pyrrole ring and a 3,4-dimethylphenyl group, suggests potential for interaction with neurological targets. This structural motif is found in other pharmacologically active agents, indicating that this compound may be of significant value for studying ligand-receptor interactions . Researchers can utilize this compound as a chemical tool to probe structure-activity relationships, particularly in the design and development of novel neuroactive molecules . The presence of the pyrrole moiety and the lipophilic aromatic group may influence the compound's binding affinity and selectivity, making it a candidate for exploring mechanisms of action related to ion channels or synaptic vesicle proteins . This product is intended for use in controlled laboratory research and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCZWMSGCJLOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) . A representative procedure from patent literature involves:

  • Dissolving 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid (1.0 eq) and 3,4-dimethylaniline (1.2 eq) in anhydrous dichloromethane (DCM).

  • Adding EDCl (1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) to activate the carboxylic acid.

  • Stirring the reaction at 25°C for 12–24 hours under nitrogen atmosphere.

  • Quenching with aqueous NaHCO₃, extracting with ethyl acetate, and purifying via silica gel chromatography.

Key Data:

ParameterValueSource
Yield68–72%
Reaction Time18 hours
Purity (HPLC)≥95%

Acid Chloride Route

Alternative protocols generate the acid chloride intermediate for enhanced reactivity:

  • Treating 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid with thionyl chloride (SOCl₂) in refluxing toluene.

  • Reacting the resultant acid chloride with 3,4-dimethylaniline in the presence of a base (e.g., triethylamine).

  • Isolating the product via filtration and recrystallization from ethanol/water.

Advantages:

  • Faster reaction kinetics (2–4 hours).

  • Higher yields (75–80%) in non-polar solvents.

Pyrrole Functionalization and Substituent Effects

The incorporation of the 1H-pyrrol-1-yl group at the C2 position of the butanamide backbone necessitates careful regioselective synthesis. Two predominant strategies emerge:

Direct Alkylation of Pyrrole

  • Reacting pyrrole with 3-methyl-2-bromobutanoate in the presence of potassium carbonate (K₂CO₃) .

  • Saponifying the ester to yield 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid.

Challenges:

  • Competing N- vs. C-alkylation requires precise stoichiometry (pyrrole:alkylating agent = 1:1).

  • Low yields (45–50%) due to oligomerization side reactions.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Suzuki-Miyaura coupling to install the pyrrole moiety:

  • Preparing 2-boronic ester derivatives of 3-methylbutanoate.

  • Coupling with 1-iodopyrrole using Pd(PPh₃)₄ catalyst.

  • Deprotecting the ester group to obtain the carboxylic acid.

Optimization Insights:

  • Yields improve to 60–65% with microwave-assisted heating.

  • Ligand selection (e.g., XPhos) enhances regioselectivity.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluting with hexane/ethyl acetate (3:1) removes unreacted aniline and pyrrole byproducts.

  • Preparative HPLC : Achieves ≥99% purity using C18 columns and acetonitrile/water gradients.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 6.75–6.85 ppm (pyrrole protons), δ 2.20 ppm (N–CH₃), and δ 1.25 ppm (C3–CH₃).

  • HRMS : Calculated for C₁₈H₂₃N₂O ([M+H]⁺): 291.1807; Found: 291.1812.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Dichloromethane : Preferred for EDCl-mediated couplings but poses environmental concerns.

  • Ethyl Acetate : Sustainable alternative with comparable yields (70–72%).

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
3,4-Dimethylaniline12035%
EDCl/HOBt25045%
Chromatography Resins18020%

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Pyrrole rings can be oxidized to form pyrrolones.

    Reduction: Reduction of pyrrole derivatives can lead to the formation of pyrrolidines.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrolones, while reduction can produce pyrrolidines.

Scientific Research Applications

Pharmacological Applications

  • Antiepileptic Properties :
    • Research indicates that compounds similar to N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide exhibit promising antiepileptic properties. Studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to specific brain receptors associated with seizure control .
  • Tyrosinase Inhibition :
    • The compound has been investigated for its potential as a tyrosinase inhibitor, which is crucial in treating hyperpigmentation disorders. Analogous compounds have demonstrated significant inhibitory effects on tyrosinase activity, suggesting that this compound may also exhibit similar properties .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound may possess antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrrole derivatives and amides. The synthesis pathway often involves:

  • Knoevenagel Condensation : This method has been effectively used to produce similar compounds with enhanced biological activities .

Case Studies

StudyFocusFindings
Antiepileptic Study Investigation of binding affinityThe compound showed significant binding to levetiracetam binding sites, enhancing its potential as an antiepileptic agent .
Tyrosinase Inhibition Study Evaluation of inhibitory effectsDemonstrated potent inhibition of mushroom tyrosinase, suggesting utility in cosmetic applications for skin lightening .
Antioxidant Activity Assessment Testing antioxidant capacityExhibited strong antioxidant efficacy comparable to established antioxidants in cellular models .

Safety Profile

Although this compound is classified as an irritant, further studies are needed to fully understand its safety profile and potential side effects when used therapeutically .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. Pyrrole derivatives can bind to various enzymes and receptors, modulating their activity. For example, some pyrrole compounds act as inhibitors of kinases, which are enzymes involved in cell signaling pathways . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Amides

The compound is compared below with three categories of analogues: pyrazolo-pyrimidine derivatives, imidazole-based amides, and tetrahydropyrimidine-containing amides.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Aryl Substituent Heterocycle Molecular Weight (g/mol) Melting Point (°C) Synthesis Method
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide Branched butanamide 3,4-dimethylphenyl Pyrrole Not reported Not reported Not specified
Example 56 () Sulfonamide 3-fluorophenyl Pyrazolo[3,4-d]pyrimidine 603.0 252–255 Suzuki coupling
1-(3-Chlorophenyl)imidazole () Imidazole 3-chlorophenyl Imidazole Not reported Not reported Not specified
Compounds m, n, o () Branched hexanamide 2,6-dimethylphenoxy Tetrahydropyrimidin-1-yl Not reported Not reported Not specified
Key Observations:

Heterocycle Diversity: The target compound’s pyrrole ring contrasts with pyrazolo-pyrimidine (Example 56) and imidazole systems. Pyrroles are known for their electron-rich aromaticity, which may enhance π-π stacking interactions compared to pyrimidines or imidazoles .

Substituent Effects :

  • The 3,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating methyl groups, whereas 3-fluorophenyl (Example 56) and 3-chlorophenyl () substituents introduce electron-withdrawing halogens. These differences may impact binding affinity or metabolic stability .

Synthetic Accessibility :

  • Example 56 employs Suzuki coupling, a widely used method for aryl-aryl bond formation. The discontinuation of the target compound may reflect challenges in scalability or purification compared to more modular approaches .

Functional and Application-Based Comparison

  • The target compound’s pyrrole moiety is less prevalent in drug candidates, possibly due to metabolic instability or synthetic complexity .
  • Material Science: Pyrroles are utilized in conductive polymers.

Biological Activity

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, including its interactions with various biological targets.

Structural Characteristics

This compound features a pyrrole ring and an aromatic amide structure. The molecular formula is C17H22N2OC_{17}H_{22}N_{2}O, with a molecular weight of approximately 270.37 g/mol. The unique combination of the dimethylphenyl group and the pyrrole moiety suggests diverse interactions within biological systems, particularly in neurotransmission and inflammatory pathways.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : Common methods include the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines under acidic conditions.
  • Attachment of Substituents : Subsequent reactions involve adding the 3,4-dimethylphenyl and butanamide groups through electrophilic substitution reactions .

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in:

  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. In vitro assays have shown that it can effectively reduce the activity of these enzymes, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : The presence of the pyrrole ring suggests possible interactions with neurotransmitter receptors, which could lead to neuroprotective effects. This is particularly relevant for conditions such as neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX-1 and COX-2
NeuroprotectionPotential interaction with neurotransmitter receptors
Pain modulationModulation of pain pathways

Case Studies and Research Findings

Research has focused on understanding the pharmacodynamics and mechanisms underlying the biological activities of this compound. For instance:

  • A study evaluated its inhibitory effects on COX enzymes using colorimetric assays. Results indicated that this compound exhibited stronger COX inhibition compared to standard anti-inflammatory drugs like meloxicam .
  • Further investigations into its cytotoxic effects on various cell lines showed that while some derivatives displayed low cytotoxicity, they could promote cell viability at specific concentrations, indicating a potential for therapeutic applications in tissue regeneration .

Q & A

Q. What spectroscopic and crystallographic techniques are essential for characterizing N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide?

To confirm structural integrity, employ:

  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments using ¹H/¹³C NMR, focusing on the pyrrole and dimethylphenyl moieties .
  • X-ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
  • Infrared (IR) Spectroscopy : Confirm functional groups (amide C=O, pyrrole N-H) .

Q. What synthetic routes are reported for this compound?

The synthesis typically involves:

  • Amide Coupling : React 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid with 3,4-dimethylaniline using coupling agents like EDC/HOBt in DMF .
  • Optimization : Monitor reaction progress via TLC and HPLC, adjusting catalysts (e.g., K₂CO₃) and solvents to improve yields .
  • Purification : Use column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Q. How can researchers validate the purity of synthesized this compound?

  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 reverse-phase columns and UV detection .
  • Melting Point Analysis : Compare observed values with literature data .
  • Elemental Analysis : Verify C, H, N composition .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables affecting antimicrobial or anticancer activity .
  • Purity Verification : Use HPLC-MS to rule out impurities or degradation products .
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple cell lines or microbial strains .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Utilize AutoDock Vina with PubChem-derived 3D structures to model binding to enzymes (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in simulated physiological conditions .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl/pyrrole groups) on bioactivity using datasets from structural analogs .

Q. How can the pharmacokinetic profile of this compound be optimized for therapeutic use?

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility and reduce logP .
  • In Vitro ADMET Screening : Evaluate metabolic stability (e.g., liver microsomes), plasma protein binding, and CYP450 inhibition .
  • Prodrug Design : Mask amide groups with enzymatically cleavable moieties to enhance bioavailability .

Q. What experimental designs are suitable for analyzing the compound’s stability under varying conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic (acid/base) conditions, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–13) over 24–72 hours .

Methodological Notes

  • Crystallography : Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing in crystal structures .
  • Data Reproducibility : Archive raw NMR, HPLC, and bioassay data in repositories like Zenodo for cross-validation .
  • Ethical Reporting : Disclose synthetic yields, purity, and assay protocols to minimize publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.